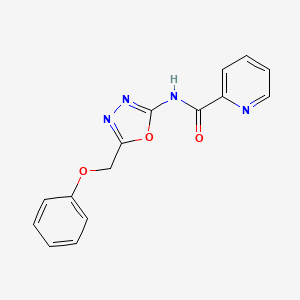

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide

Description

Properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(22-15)10-21-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEXHJRIKPISPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.

Attachment of the picolinamide moiety: The final step involves the coupling of the oxadiazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

Reduction: The nitro group in the oxadiazole ring can be reduced to an amine under hydrogenation conditions.

Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Oxadiazole N-oxides.

Reduction: Amino derivatives of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide has shown promise as a potential drug candidate due to its structural features that may interact with specific biological targets.

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways. Studies on related oxadiazole compounds have demonstrated their ability to inhibit Notum carboxylesterase activity, which is implicated in Wnt signaling pathways associated with cancer and other diseases .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science.

- Organic Electronics : The compound can be utilized in the development of organic semiconductors and photonic devices due to its electronic characteristics derived from the oxadiazole moiety.

- Polymer Chemistry : As a building block for polymer synthesis, it can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Antibacterial Studies : A study conducted by researchers at University College London demonstrated that derivatives of oxadiazoles exhibited significant antibacterial activity against multiple bacterial strains. The study highlighted the importance of structural modifications in enhancing potency against resistant strains .

- Enzyme Inhibition Research : A recent investigation into the inhibitory effects on Notum carboxylesterase revealed that modifications to the oxadiazole ring could significantly improve binding affinity and selectivity for enzyme targets involved in Wnt signaling pathways .

- Material Development : Research published in various journals indicated that incorporating this compound into polymer matrices resulted in improved thermal stability and mechanical properties compared to traditional materials used in electronics .

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and picolinamide moiety could play crucial roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide, highlighting substituents, biological activities, and synthesis methodologies:

Key Observations

Structural Flexibility and Bioactivity: Replacement of the oxadiazole core with tetrazole (as in and ) or triazole () alters electronic properties and hydrogen-bonding capacity, leading to divergent biological outcomes. For example, tetrazole-urea hybrids () exhibit cytokinin-like activity, whereas oxadiazole-picolinamide derivatives (target compound) are hypothesized to target microbial enzymes due to their pyridine coordination sites .

Synthetic and Analytical Approaches :

- The target compound and its analogs are typically synthesized via cyclization of thiosemicarbazides or hydrazides, followed by coupling reactions (e.g., amidation). Characterization relies heavily on NMR and FTIR to confirm regiochemistry and functional group integrity .

Biological Activity Trends :

- Oxadiazole derivatives with electron-withdrawing groups (e.g., pyridine in ) show stronger antimicrobial activity, likely due to enhanced interaction with bacterial enzymes.

- Urea and thiourea-linked compounds ([[2]–[4]]) prioritize plant growth regulation, suggesting that the choice of linker (amide vs. urea) critically influences target specificity.

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups including an oxadiazole ring and a picolinamide moiety. Its molecular formula is with a molecular weight of approximately 296.28 g/mol . The structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Interaction : It could interact with cellular receptors involved in signaling pathways, influencing processes such as cell growth and apoptosis.

- Hydrogen Bonding and π-π Stacking : The oxadiazole ring and picolinamide moiety are likely to facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that oxadiazole derivatives can act as potent inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the related compound 5-Phenyl-1,3,4-oxadiazol-2(3H)-one has been identified as a Notum carboxylesterase inhibitor, which plays a role in Wnt signaling—a pathway often dysregulated in cancers .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways.

- Antimicrobial Properties : The structural features of the compound suggest potential activity against various pathogens. Its ability to disrupt bacterial cell wall synthesis could be explored further for antibiotic applications .

Table 1: Summary of Biological Activities

Notable Research Findings

A significant study focused on the optimization of oxadiazole derivatives for Notum inhibition revealed that modifications to the substituents on the oxadiazole ring enhanced potency significantly (IC50 values as low as 2.1 µM) . This suggests that similar modifications could be explored for this compound to enhance its biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits electrophilic character at the C-2 and C-5 positions, enabling nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides under basic conditions (e.g., KOt-Bu/DMF) substitutes the oxadiazole hydrogen, forming N-alkyl derivatives .

-

Arylation : Copper-catalyzed Ullmann-type couplings with aryl halides introduce aryl groups at the oxadiazole nitrogen .

Table 1: Representative Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X, KOt-Bu, DMF, 60°C | N-Alkyl oxadiazole | 40–75% | |

| Arylation | Ar-X, CuI, K₂CO₃, 120°C | N-Aryl oxadiazole | 25–89% |

Hydrolysis of the Amide Bond

The picolinamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding picolinic acid and the corresponding amine .

-

Basic Hydrolysis : NaOH in aqueous ethanol generates a carboxylate intermediate, which acidifies to the free acid .

Key Observation : Hydrolysis rates depend on steric hindrance from the phenoxymethyl group, with slower kinetics compared to simpler amides .

Oxidation of the Phenoxymethyl Group

The phenoxymethyl substituent is susceptible to oxidation:

-

mCPBA-Mediated Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the methylene group to a ketone, forming 5-(phenoxycarbonyl)-1,3,4-oxadiazole derivatives .

Coordination Chemistry with Metals

The pyridine nitrogen in the picolinamide group acts as a Lewis base, forming complexes with transition metals:

-

Pd(II) Complexes : Reaction with PdCl₂ in ethanol yields square-planar complexes, enhancing catalytic activity in cross-coupling reactions .

-

Cu(I) Coordination : Copper iodide binds to the pyridine nitrogen, facilitating Ullmann couplings .

Table 2: Metal Coordination Examples

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| PdCl₂ | EtOH, 80°C | Suzuki-Miyaura Coupling | |

| CuI | Toluene, 120°C | Ullmann Arylation |

Cross-Coupling Reactions

The oxadiazole scaffold participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : With aryl boronic acids and Pd(PPh₃)₄, aryl groups are introduced at the oxadiazole C-5 position .

-

Buchwald-Hartwig Amination : Palladium catalysts enable C-N bond formation with amines .

Functionalization via Electrophilic Aromatic Substitution

The phenoxymethyl aromatic ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ether oxygen .

-

Halogenation : Br₂/FeBr₃ brominates the ring, enhancing reactivity for further coupling.

Limitation : Steric effects from the oxadiazole group reduce reaction rates compared to unsubstituted phenoxymethyl derivatives .

Reductive Transformations

-

Nitro Group Reduction : If present, nitro substituents are reduced to amines using H₂/Pd-C or SnCl₂ .

-

Ether Cleavage : LiAlH₄ selectively reduces the ether to a hydroxyl group, though competing oxadiazole ring opening may occur .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions in the presence of dienophiles, forming fused bicyclic structures. This reactivity is under investigation for materials science applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)picolinamide?

- Methodological Answer : The compound is typically synthesized via cyclization of picolinamide precursors with phenoxymethyl-substituted hydrazides. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and purification via column chromatography. Structural validation employs ¹H NMR (for proton environments), ¹³C NMR (for carbon backbone), FTIR (functional group identification), and mass spectrometry (molecular ion confirmation). For example, analogous oxadiazole derivatives were characterized using these techniques, ensuring >95% purity .

Q. How is the biological activity of this compound initially assessed in antimicrobial studies?

- Methodological Answer : Preliminary antimicrobial screening follows standardized protocols (e.g., Kirby-Bauer disk diffusion or microdilution assays ). Minimum Inhibitory Concentration (MIC) values are determined against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Dose-response curves (0.1–100 µg/mL) and positive controls (e.g., ciprofloxacin) ensure reproducibility. Activity is correlated with structural features like the oxadiazole core and phenoxymethyl substituents .

Q. What analytical techniques confirm the compound’s stability under experimental conditions?

- Methodological Answer : Stability is assessed via HPLC under varying pH (2–12), temperatures (4–40°C), and light exposure. Degradation products are identified using LC-MS/MS , while thermogravimetric analysis (TGA) evaluates thermal stability. For instance, related oxadiazoles showed <5% degradation after 72 hours at 25°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action and target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like bacterial topoisomerase IV or fungal CYP51. QSAR models correlate substituent electronegativity or lipophilicity with activity. For example, pyridine ring π-π stacking and hydrogen bonding with active site residues were critical in analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analyses of published MIC values, accounting for variables like assay type, inoculum size, and solvent (DMSO vs. aqueous). Comparative studies under standardized conditions (CLSI guidelines) isolate confounding factors. For example, discrepancies in oxadiazole derivatives’ antifungal activity were attributed to variations in fungal strain virulence .

Q. How can reaction yield and purity be optimized during scale-up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters: solvent (e.g., THF vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and temperature (80–120°C). Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress. Pilot-scale trials (1–10 kg batches) achieve >85% yield with <2% impurities .

Q. What advanced spectroscopic methods elucidate tautomeric or conformational dynamics?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D NOESY identify tautomeric equilibria (e.g., oxadiazole-thione interconversion). Solid-state NMR and X-ray crystallography (as in ) resolve crystal packing effects. For instance, substituent steric effects stabilized the oxadiazole tautomer in crystalline phases .

Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?

- Methodological Answer : ADMET predictions (e.g., SwissADME) guide dosing regimens. Plasma protein binding (equilibrium dialysis) and Caco-2 permeability assays inform bioavailability. In murine models, IV/PO pharmacokinetics (AUC, t½) are validated via LC-MS/MS. Oxadiazoles with logP >3 showed enhanced blood-brain barrier penetration in neuroinfection models .

Methodological Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.